3-Heptyltetrahydro-2H-pyran-2-one

Chiral Flavor Chemistry Sensory Threshold Determination Structure-Odor Relationship

Sourcing consistent fruity flavor impact in dairy formulations? Generic lactone mixtures often yield antagonistic effects. 3-Heptyltetrahydro-2H-pyran-2-one (δ-dodecalactone) offers unique synergy in cheese matrices, promoting fruity aroma expression where γ-dodecalactone inhibits. With a low odor threshold (13.80 μg/kg) and TRPA1 inhibitory activity, it enables precise sensory intensity control and pungency attenuation. Enantiopure (R)-form available for pronounced fruity character.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 59726-51-1
Cat. No. B13793507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptyltetrahydro-2H-pyran-2-one
CAS59726-51-1
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCCCCC1CCCOC1=O
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-14-12(11)13/h11H,2-10H2,1H3
InChIKeyZJILLWFVFFEWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Heptyltetrahydro-2H-pyran-2-one (CAS 59726-51-1) for Flavor and Fragrance Procurement: δ-Dodecalactone Evidence Guide


3-Heptyltetrahydro-2H-pyran-2-one, systematically named 3-heptyloxan-2-one and commonly referred to as δ-dodecalactone, is a 12-carbon δ-lactone (C12H22O2) with a molecular weight of 198.30 g/mol [1]. This compound belongs to the δ-lactone class of flavor volatiles, characterized by a six-membered lactone ring bearing an n-heptyl side chain at the 3-position [1]. It is found naturally in dairy products including butter, cream, and various cheeses, as well as in fruits such as peach, apricot, and coconut [2]. The compound possesses a chiral center at the carbon bearing the side chain, giving rise to (R)- and (S)-enantiomers that exhibit distinct sensory properties—a structural feature that directly impacts its procurement value for stereospecific applications .

Why δ-Dodecalactone Cannot Be Replaced by Other δ-Lactones in Flavor Formulations


Substituting 3-heptyltetrahydro-2H-pyran-2-one (δ-dodecalactone, C12) with other chain-length δ-lactone homologs (e.g., δ-decalactone C10, δ-undecalactone C11, δ-tetradecalactone C14) is scientifically unjustified due to three non-interchangeable differentiation axes. First, enantiomeric pairs of δ-dodecalactone exhibit a fairly large difference in odor threshold values, whereas enantiomeric pairs of the shorter-chain δ-undecalactone show smaller threshold differences [1]. Second, in complex food matrices such as Cheddar cheese, δ-dodecalactone exerts promotive effects on lactone fruity aroma expression, while the isomeric γ-dodecalactone produces inhibitory effects—demonstrating that even ring-position isomers produce antagonistic sensory interactions [2]. Third, δ-dodecalactone inhibits TRPA1-mediated responses (allyl isothiocyanate-induced activation) while certain shorter-chain δ-lactones (e.g., δ-nonalactone) activate rather than inhibit TRPA1 [3]. These documented differences in enantiomer-dependent sensory perception, binary mixture behavior, and chemoreceptor modulation render simple substitution experimentally and commercially untenable.

Quantitative Differentiation Evidence for 3-Heptyltetrahydro-2H-pyran-2-one (δ-Dodecalactone) Procurement Decisions


Enantiomer-Dependent Odor Threshold Differentiation: δ-Dodecalactone vs. δ-Undecalactone

Direct enantiomeric comparison reveals that δ-dodecalactone exhibits a fairly large difference in odor threshold values between its (R)- and (S)-enantiomers, whereas the one-carbon-shorter homolog δ-undecalactone shows only small threshold differences between enantiomeric pairs [1]. This differential enantioselectivity in sensory perception is a quantifiable property that distinguishes δ-dodecalactone from its C11 homolog and informs procurement of enantiopure material for precision flavor applications.

Chiral Flavor Chemistry Sensory Threshold Determination Structure-Odor Relationship

(R)- vs. (S)-Enantiomer Flavor Quality Differentiation for δ-Dodecalactone

The (R)-enantiomer of δ-dodecalactone exhibits a sophisticated strong, fruity flavor, while the (S)-enantiomer presents a soft and sweet flavor similar to apricot . This within-compound enantiomeric differentiation demonstrates that the chiral identity of the procured material directly dictates the sensory output, with the two enantiomers delivering qualitatively distinct flavor profiles despite identical molecular formula and connectivity.

Enantioselective Flavor Chiral Resolution Sensory Quality Control

Binary Mixture Sensory Interaction: δ-Dodecalactone vs. γ-Dodecalactone in Cheddar Cheese Matrix

In a deodorized Cheddar cheese matrix, δ-dodecalactone and γ-dodecalactone exert opposite modulatory effects on lactone fruity aroma expression despite being structural isomers. δ-Dodecalactone caused promotive effects on fruity aroma expression, while γ-dodecalactone produced inhibitory effects [1]. Odor thresholds for six aroma-active lactones in this matrix were determined to range from 7.16 to 30.03 μg/kg [1].

Flavoromics Odor Activity Value (OAV) Perceptual Interaction Analysis

Chemosensory Ion Channel Modulation: TRPA1 Antagonism of δ-Dodecalactone vs. δ-Nonalactone TRPA1 Agonism

δ-Dodecalactone inhibits allyl isothiocyanate-mediated TRPA1 responses, demonstrating antagonist activity at this chemosensory ion channel, whereas the shorter-chain homolog δ-nonalactone activates TRPA1 as an agonist [1]. Additionally, certain γ- and δ-lactones inhibit capsaicin-mediated TRPV1 responses when mixed with pungent components [1]. This differential receptor pharmacology provides a molecular-level explanation for why δ-dodecalactone cannot be functionally substituted by shorter-chain δ-lactones in formulations where modulation of pungency or chemesthetic perception is desired.

TRP Channel Modulation Flavor-Taste Interaction Chemesthesis

Odor Threshold Comparison: δ-Dodecalactone in Cheddar Matrix vs. δ-Tetradecalactone in Cream Matrix

In a deodorized Cheddar cheese matrix, the odor threshold of δ-dodecalactone was determined to be 13.80 μg/kg (as part of a lactone set with thresholds ranging from 7.16 to 30.03 μg/kg) [1]. In contrast, δ-tetradecalactone (C14) exhibits a recognition threshold of 40 μmol/kg (equivalent to approximately 9,000 μg/kg) in cream matrix, with a threshold level of 66 μmol/kg for creamy flavor enhancement [2]. The approximately 650-fold difference in detection threshold magnitude between the C12 and C14 δ-lactones in dairy matrices demonstrates that chain length profoundly impacts sensory potency, with δ-dodecalactone being far more potent per unit mass.

Odor Threshold Determination Dairy Flavor Analysis Matrix-Specific Threshold

Optimal Application Scenarios for 3-Heptyltetrahydro-2H-pyran-2-one (δ-Dodecalactone) Based on Evidence


Enantiopure (R)-δ-Dodecalactone for High-Intensity Fruity Flavor Formulations

Based on evidence that the (R)-enantiomer exhibits a sophisticated strong, fruity flavor while the (S)-enantiomer is soft and sweet/apricot-like, procurement of enantiopure (R)-δ-dodecalactone is indicated for applications requiring pronounced fruity character with high odor impact . The fairly large enantiomer-dependent odor threshold difference of δ-dodecalactone further supports enantiopure sourcing for precise intensity control [1].

δ-Dodecalactone as a TRPA1 Antagonist for Pungency Modulation in Complex Flavors

Given its demonstrated inhibition of allyl isothiocyanate-mediated TRPA1 responses, δ-dodecalactone can be deployed in formulations where attenuation of pungent, irritant, or cooling sensations is desired . This property is unique among δ-lactones, as shorter-chain homologs (e.g., δ-nonalactone) activate rather than inhibit TRPA1, making δ-dodecalactone the preferred choice for pungency-suppressing applications .

High-Potency Dairy Flavoring with δ-Dodecalactone vs. Longer-Chain δ-Lactones

δ-Dodecalactone's odor threshold of 13.80 μg/kg in Cheddar cheese matrix represents approximately 650-fold greater potency than δ-tetradecalactone's 66 μmol/kg creamy flavor enhancement threshold in cream [1]. This potency differential makes δ-dodecalactone the economically advantageous choice for dairy flavor formulations where maximum sensory impact at minimum usage level is required, particularly in cost-sensitive applications.

δ-Dodecalactone for Promotive Lactone Fruity Aroma Enhancement in Cheese Matrices

In Cheddar cheese applications, δ-dodecalactone uniquely promotes fruity aroma expression in lactone mixtures, whereas γ-dodecalactone inhibits this same attribute . Formulators seeking to enhance overall fruity lactone character in cheese and fermented dairy products should specify δ-dodecalactone over the γ-isomer to achieve synergistic rather than antagonistic sensory interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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